The Chemical and Physical Properties of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic Acid and its Esters: A Technical Guide for Drug Development
The Chemical and Physical Properties of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic Acid and its Esters: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist specializing in late-stage functionalization and API synthesis, I frequently encounter a critical bottleneck: the efficient transfer of a carboxymethyl group (-CH₂COOR) to sterically hindered or weakly nucleophilic substrates. Standard reagents like methyl bromoacetate often fail, requiring elevated temperatures that degrade sensitive intermediates.
Enter 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid . While the free acid exists theoretically, it is highly prone to catastrophic self-polymerization (where the carboxylic acid hydroxyl attacks the electrophilic center of an adjacent molecule). Therefore, in practical drug development, this molecule is exclusively synthesized and deployed as its ester derivatives—most notably methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate and its ethyl counterpart[1][2]. These "super-electrophiles" leverage the unparalleled leaving-group ability of the triflate anion to drive O-, N-, and S-alkylations at cryogenic temperatures, preserving the integrity of complex molecular scaffolds.
Chemical and Physical Properties: Anatomy of a Super-Electrophile
The reactivity of this compound is dictated by the trifluoromethanesulfonate (-OTf) moiety. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, combined with the resonance stabilization across three equivalent oxygen atoms, makes the departing triflate anion one of the weakest bases and best leaving groups in organic chemistry.
Quantitative Data Summary
The following table summarizes the physical and chemical properties of the commercially viable ester forms[1][2][3]:
| Property | Methyl Ester | Ethyl Ester |
| CAS Number | 88016-31-3 | 61836-02-0 |
| Molecular Formula | C₄H₅F₃O₅S | C₅H₇F₃O₅S |
| Molecular Weight | 222.14 g/mol | 236.17 g/mol |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless liquid |
| Leaving Group | Trifluoromethanesulfonate (-OTf) | Trifluoromethanesulfonate (-OTf) |
| Reactivity Profile | Highly electrophilic, moisture-sensitive | Highly electrophilic, moisture-sensitive |
| Storage Requirement | 2–8°C, under inert atmosphere (Argon/N₂) | 2–8°C, under inert atmosphere (Argon/N₂) |
Mechanistic Insights: The Causality of Experimental Choices
Why choose a triflate ester over a traditional halide? The answer lies in reaction kinetics and the preservation of stereocenters.
When alkylating a secondary or tertiary alcohol, traditional reagents (like iodoacetates) proceed via an Sₙ2 mechanism that is sluggish due to steric hindrance. Forcing the reaction with heat often leads to competing E2 elimination or epimerization of adjacent chiral centers. The triflate ester lowers the activation energy barrier so drastically that the Sₙ2 attack can occur at -78°C. At this temperature, elimination pathways are kinetically frozen, ensuring near-quantitative yields of the desired alkylated product.
Industrial Application: The Synthesis of Ticagrelor (Brilinta)
The most prominent industrial application of methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is in the synthesis of Ticagrelor , a blockbuster antiplatelet medication[4][5].
During the synthesis, a critical step involves the functionalization of a cyclopentane-1,2-diol intermediate. The secondary hydroxyl group must be extended to form a 2-hydroxyethoxy side chain (-O-CH₂-CH₂-OH). According to established synthetic routes (e.g., ), the diol is deprotonated using butyl lithium (BuLi) in tetrahydrofuran (THF). The resulting alkoxide is then rapidly trapped by the triflate ester to form an O-alkylated intermediate, which is subsequently reduced by DIBAL-H to yield the final primary alcohol[4][6].
Reaction pathway for Ticagrelor sidechain synthesis via triflate-mediated O-alkylation.
Self-Validating Experimental Protocol: O-Alkylation
To ensure absolute trustworthiness in the lab, protocols involving highly reactive electrophiles must be self-validating—meaning each step contains an internal check to confirm success before proceeding. Below is the field-proven methodology for O-alkylation using the methyl ester[6].
Step-by-Step Methodology
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Substrate Preparation & Drying:
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Action: Dissolve the target alcohol (1.0 eq) in anhydrous THF (0.1 M concentration) in a flame-dried Schlenk flask under Argon.
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Self-Validation: Perform a quick Karl Fischer titration on the solvent mixture. Moisture must be < 50 ppm. Causality: Any residual water will instantly hydrolyze the triflate ester into unreactive glycolic acid and highly corrosive triflic acid, killing the reaction.
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Cryogenic Deprotonation:
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Action: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.
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Self-Validation: Add a trace amount of triphenylmethane as an indicator; a persistent faint red color confirms the presence of active base and complete deprotonation of the alcohol.
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Electrophile Addition:
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Action: Add methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate (1.1 eq) dropwise.
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Causality: The reaction is highly exothermic. Dropwise addition prevents localized heating, which could lead to THF ring-opening or substrate degradation.
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Reaction Monitoring:
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Action: Stir for 30 minutes at -78°C.
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Self-Validation: Pull a 0.1 mL aliquot, quench in methanol, and analyze via LC-MS. You must observe the disappearance of the starting material mass and the appearance of the [M+72]+ peak (addition of the -CH₂COOMe group).
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Quenching & Workup:
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Action: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.
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Causality: A mildly acidic quench neutralizes any remaining base without risking the hydrolysis of the newly formed ester linkage, which would occur if strong acids or bases were used.
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Step-by-step self-validating O-alkylation protocol using triflate ester reagents.
Storage and Handling Precautions
The physical stability of 2-(((trifluoromethyl)sulfonyl)oxy)acetic acid esters is entirely dependent on the exclusion of nucleophiles. The reagent must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). Exposure to ambient humidity will result in rapid hydrolysis, generating trifluoromethanesulfonic acid (triflic acid)—a superacid that will rapidly degrade the remaining reagent and pose severe chemical burn hazards to the operator.
References
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National Center for Biotechnology Information (PubChem). "2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid methyl ester - Compound Summary." PubChem Database, CID 11229773. URL:[Link]
- World Intellectual Property Organization (WIPO). "A process for preparation of ticagrelor and intermediates thereof." Patent WO2014102830A1, Megafine Pharma (P) Ltd, Published July 3, 2014.
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Chemical Suppliers Europe. "2-Trifluoromethanesulfonyloxyacetic acid ethyl ester." Chemical Buyers Guide, CAS 61836-02-0. URL: [Link]
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